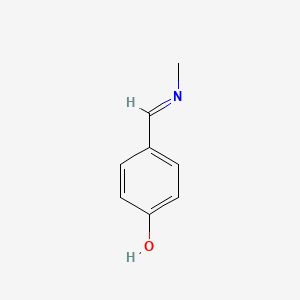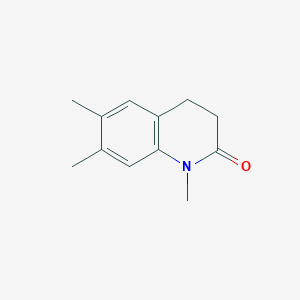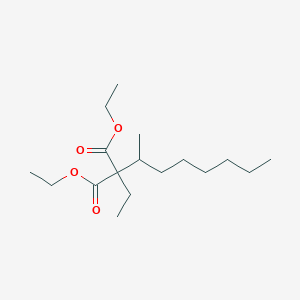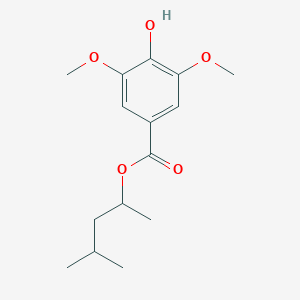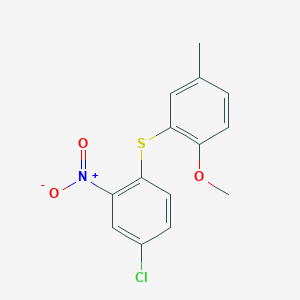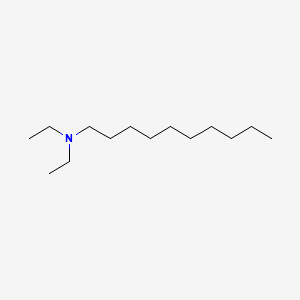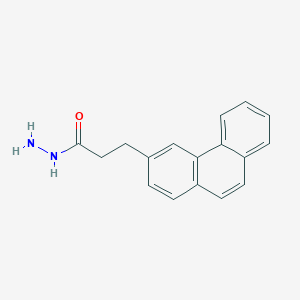
Benzene, (octylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (octylthio)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an octylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Benzene and Octylthiol: One common method for synthesizing Benzene, (octylthio)- involves the reaction of benzene with octylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom on the benzene ring with the octylthio group.
From Benzene and Octyl Halide: Another method involves the reaction of benzene with an octyl halide (e.g., octyl chloride) in the presence of a base such as sodium hydride (NaH). This reaction also results in the substitution of the hydrogen atom on the benzene ring with the octylthio group.
Industrial Production Methods: Industrial production of Benzene, (octylthio)- often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, (octylthio)- can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the octylthio group to an octyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: The benzene ring in Benzene, (octylthio)- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Octylbenzene
Substitution: Halogenated or nitrated derivatives of Benzene, (octylthio)-
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (octylthio)- is used as a precursor in the synthesis of various organic compounds
Biology: In biological research, Benzene, (octylthio)- is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their functions.
Medicine: While not widely used in medicine, Benzene, (octylthio)- has potential applications in drug development. Its unique chemical properties may allow for the design of novel therapeutic agents.
Industry: In the industrial sector, Benzene, (octylthio)- is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of Benzene, (octylthio)- involves its ability to undergo various chemical reactions. The octylthio group can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with a wide range of molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules.
Comparación Con Compuestos Similares
Benzene, (methylthio)-: Similar to Benzene, (octylthio)- but with a methylthio group instead of an octylthio group.
Benzene, (ethylthio)-: Similar to Benzene, (octylthio)- but with an ethylthio group instead of an octylthio group.
Benzene, (propylthio)-: Similar to Benzene, (octylthio)- but with a propylthio group instead of an octylthio group.
Uniqueness: Benzene, (octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical properties compared to its shorter-chain analogs. The longer octyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable in specific applications where these properties are desired.
Propiedades
Número CAS |
13910-16-2 |
|---|---|
Fórmula molecular |
C14H22S |
Peso molecular |
222.39 g/mol |
Nombre IUPAC |
octylsulfanylbenzene |
InChI |
InChI=1S/C14H22S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |
Clave InChI |
GMMWKYSAFBYKHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


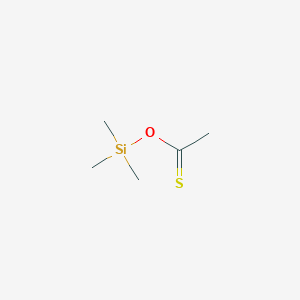
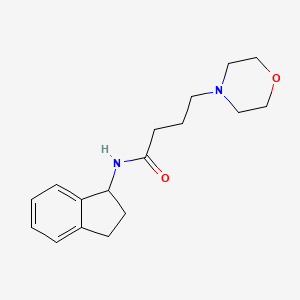
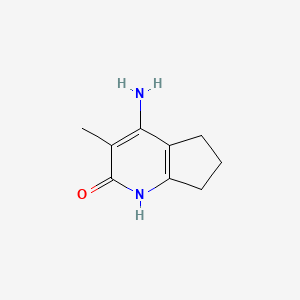
![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
